molecular formula C5H8ClNO2 B1590322 Piperidine-3,5-dione hydrochloride CAS No. 74647-23-7

Piperidine-3,5-dione hydrochloride

Cat. No.: B1590322
CAS No.: 74647-23-7
M. Wt: 149.57 g/mol
InChI Key: ZTJNSMBNILHDHI-UHFFFAOYSA-N
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Description

Piperidine-3,5-dione hydrochloride is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is widely recognized for its significance in the pharmaceutical industry. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-3,5-dione hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions that ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid the need for high-pressure hydrogenation, making the process more economical and scalable .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding piperidone derivatives.

    Reduction: Reduction reactions can convert this compound into piperidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Piperidine-3,5-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.

    Medicine: this compound is involved in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial materials .

Comparison with Similar Compounds

Piperidine-3,5-dione hydrochloride can be compared with other similar compounds, such as:

    Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.

    Piperidine: The parent compound, widely used in the synthesis of various drugs.

    Dihydropyridine: Known for its use in calcium channel blockers for treating hypertension.

Uniqueness: this compound is unique due to its specific structural features and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance .

Properties

IUPAC Name

piperidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJNSMBNILHDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505213
Record name Piperidine-3,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74647-23-7
Record name Piperidine-3,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3,5-dione hydrochloride
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Piperidine-3,5-dione hydrochloride
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Piperidine-3,5-dione hydrochloride
Reactant of Route 4
Piperidine-3,5-dione hydrochloride
Reactant of Route 5
Piperidine-3,5-dione hydrochloride
Reactant of Route 6
Piperidine-3,5-dione hydrochloride

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